4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine
Overview
Description
4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom This particular compound is characterized by the presence of two p-tolyl groups and a 3,5-dimethylphenyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors to enhance reaction rates and yields. The choice of reagents, catalysts, and solvents would be tailored to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenylboronic acid: Used in similar coupling reactions.
4-Formylphenylboronic acid: Another boronic acid derivative with comparable reactivity.
Uniqueness
4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-2,6-bis(4-methylphenyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N/c1-18-5-9-22(10-6-18)26-16-25(24-14-20(3)13-21(4)15-24)17-27(28-26)23-11-7-19(2)8-12-23/h5-17H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDFCYDFGAVFAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C)C4=CC(=CC(=C4)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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